molecular formula C26H27NO4 B494387 2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B494387
M. Wt: 417.5g/mol
InChI Key: KYTQSHNRXAFBIU-UHFFFAOYSA-N
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Description

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines phenoxyethyl, methylphenyl, and hexahydroquinolinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenoxyethyl and methylphenyl groups. Common reagents used in these reactions include phenol derivatives, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the compound. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares a similar phenolic structure but lacks the quinoline and carboxylate groups.

    4-Ethyl-2-methoxyphenol: Another phenolic compound with different substituents, used in flavor and fragrance industries.

    2-Hydroxy-5-methylanisole: Similar in structure but with different functional groups, used in various chemical applications.

Uniqueness

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of phenoxyethyl, methylphenyl, and hexahydroquinolinecarboxylate moieties. This unique structure imparts specific chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5g/mol

IUPAC Name

2-phenoxyethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27NO4/c1-17-11-13-19(14-12-17)24-23(18(2)27-21-9-6-10-22(28)25(21)24)26(29)31-16-15-30-20-7-4-3-5-8-20/h3-5,7-8,11-14,24,27H,6,9-10,15-16H2,1-2H3

InChI Key

KYTQSHNRXAFBIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C

Origin of Product

United States

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